3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride

描述

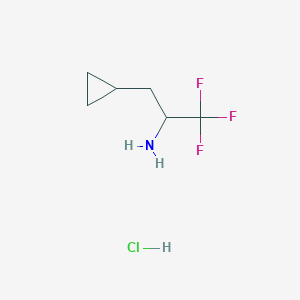

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride is a fluorinated amine compound featuring a cyclopropyl ring and a trifluoromethyl group. The non-hydrochloride form (CAS 1337060-67-9) has a molecular formula of C₆H₁₀F₃N and a molecular weight of 153.15 g/mol . As a hydrochloride salt, its molecular weight approximates 189.61 g/mol (calculated by adding HCl’s molar mass, 36.46 g/mol). However, critical data such as boiling point, solubility, and storage conditions remain unreported in available sources .

属性

IUPAC Name |

3-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-4-1-2-4;/h4-5H,1-3,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQDCCPMDSSIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of cyclopropylamine.

Fluorination: The cyclopropylamine is then subjected to fluorination using reagents such as hydrogen fluoride or fluorine gas to introduce the trifluoromethyl group.

Amination: The resulting trifluoropropanamine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions:

Oxidation: 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

Chemistry:

Synthesis of Novel Compounds:

Biology:

Biochemical Studies: It is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Medicine:

Drug Development: The compound’s unique structural features make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

Industry:

Material Science: It is utilized in the development of advanced materials with specific properties, such as increased resistance to chemical degradation.

作用机制

The mechanism of action of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride and are analyzed for comparative insights:

3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride

- CAS No.: 7573-91-3

- Molecular Formula : C₉H₁₇ClF₃N

- Molecular Weight : 231.69 g/mol

- Key Differences: Replaces the cyclopropyl group with a cyclohexyl ring, increasing steric bulk and lipophilicity. Higher molecular weight (231.69 vs. ~189.61 g/mol) due to the six-membered cyclohexane ring. Potential Implications: The cyclohexyl group may enhance membrane permeability but reduce metabolic stability compared to the strained cyclopropane ring .

1-Cyclopropylpyrrolidin-3-amine

- CAS No.: 936221-78-2

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

- Key Differences: Contains a pyrrolidine ring (five-membered amine heterocycle) instead of a trifluoromethyl group. Free amine (non-salt form), which may alter solubility and bioavailability compared to the hydrochloride derivative .

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine (Free Base)

- CAS No.: 1337060-67-9

- Molecular Formula : C₆H₁₀F₃N

- Molecular Weight : 153.15 g/mol

- Key Differences: Non-salt form; hydrochloride salt improves crystallinity and stability but may reduce volatility. Limited commercial availability (currently listed as out of stock) compared to its cyclohexyl analog .

Comparative Data Table

Research Findings and Implications

Cyclopropyl vs. Cyclohexyl : The cyclopropyl group’s ring strain may enhance binding affinity in drug-receptor interactions compared to the more stable cyclohexyl analog. However, the latter’s bulkiness could improve pharmacokinetic properties like half-life .

Trifluoromethyl Group : Present in both trifluoropropan-2-amine derivatives, this group likely increases metabolic resistance and alters electronic properties, making these compounds valuable in protease inhibitor design .

Salt vs. Free Base : Hydrochloride salts generally offer improved solubility in aqueous media, critical for oral bioavailability. The free base of 3-cyclopropyl-1,1,1-trifluoropropan-2-amine may require formulation optimization for drug delivery .

生物活性

3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride is a synthetic compound characterized by its unique trifluoromethyl and cyclopropyl groups. This compound has garnered attention for its potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications.

The molecular formula of this compound is C6H10F3N·HCl. Its structure includes a cyclopropyl group attached to a propanamine backbone with three fluorine atoms on the second carbon. This configuration enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The trifluoromethyl group increases lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it can modulate enzyme activities and potentially influence various signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Inhibition of β-Secretase (BACE1)

One significant area of research involves the compound's role as a β-secretase (BACE1) inhibitor, which is crucial for Alzheimer's disease treatment. The presence of the cyclopropyl moiety has been shown to enhance potency in some analogues while also presenting challenges in metabolic stability. For example, certain derivatives demonstrated promising inhibitory activity against BACE1 but suffered from rapid degradation in human liver microsomes (HLM) .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the cyclopropyl group could significantly impact biological activity. Compounds with enhanced substitution patterns exhibited improved potency against target enzymes like BACE1 while maintaining favorable pharmacokinetic properties .

| Compound | BACE1 Inhibition Potency | Metabolic Stability (HLM) |

|---|---|---|

| 3-Cyclopropyl derivative | High | Moderate |

| Cyclopropyl analogue | Moderate | Low |

Case Studies

Several case studies have documented the effects of this compound on various cell lines:

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on multiple cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SH-SY5Y (neuroblastoma). The results indicated minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Enzyme Activity Modulation

Research has shown that this compound can modulate the activity of glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous cellular processes including metabolism and cell division. Inhibition studies indicated that certain derivatives could effectively inhibit GSK-3 activity without inducing significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。